![molecular formula C15H14ClN5O2S B2872836 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide CAS No. 898447-05-7](/img/structure/B2872836.png)
2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as 1,3,5-triazine-2,4-diamines .
Synthesis Analysis
The synthesis of this compound involves the alkylation of 2-((4-amino-5-(furan-2-yl))-4H-1,2,4-triazole-3-thione with N-aryl-substituted α-chloroacetamides in ethanol in an alkaline medium . After crystallization, white or light yellow crystalline substances with clear melting temperatures are obtained .Molecular Structure Analysis
The molecular structure analysis of this compound can be done using standard methods of organic synthesis, physical and chemical methods of proofing the structure of synthesized compounds, elemental analysis, 1 H NMR spectroscopy, and chromatographic mass spectrometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the alkylation of 2-((4-amino-5-(furan-2-yl))-4H-1,2,4-triazole-3-thione with N-aryl-substituted α-chloroacetamides . The reaction takes place in ethanol in an alkaline medium .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its appearance as white or light yellow crystalline substances with clear melting temperatures . Further analysis can be done using techniques such as 1 H NMR spectroscopy and chromatographic mass spectrometry .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Potential
- Synthesis and Antiexudative Activity : This compound, as a derivative of 1,2,4-triazol, exhibits significant synthetic and pharmacological potential. Its synthesis involves stages, including alkylation and Paal-Knorr condensation, resulting in antiexudative properties that surpass reference drugs like diclofenac sodium in certain derivatives (Chalenko et al., 2019).
Antimicrobial and Anticancer Activities
- Antimicrobial Screening : N-aryl-acetamide derivatives, related to the mentioned compound, have shown significant in-vitro antibacterial, antifungal, and anti-tuberculosis activities, highlighting their potential as effective antimicrobial agents (MahyavanshiJyotindra et al., 2011).
- Anticancer Activity : Compounds similar in structure have demonstrated potent and selective cytotoxic effects against leukemia cell lines, suggesting potential applications in cancer treatment (Horishny et al., 2021).
Applications in Energetic Materials
- Insensitive Energetic Materials : Derivatives containing similar molecular structures have been synthesized for use as insensitive energetic materials, showcasing potential applications in materials science, especially for safety-enhanced explosives (Yu et al., 2017).
Additional Pharmaceutical Applications
- Antimicrobial Studies : Fused thiazolo and triazinone derivatives, related to this compound, have been explored for their antimicrobial activities against various bacterial and fungal strains, indicating their potential as broad-spectrum antimicrobial agents (El-Shehry et al., 2020).
- Synthesis and Characterization for Antimicrobial Activity : Derivatives of thiophenes similar to the compound have been synthesized and tested for antimicrobial activity, demonstrating the versatility of these compounds in pharmaceutical applications (Arora et al., 2013).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that the compound displayed reasonably good activity
Mode of Action
It is suggested that the compound’s efficacy may be influenced by the presence of a heterocyclic ring substituent in the sulfonamide part
Biochemical Pathways
It is noted that compounds bearing an α-aminophosphate moiety, derived from diisopropyl phosphite and containing a 2-fluorophenyl group at the α-carbon of the phosphonate, exhibited better tmv inhibition . This suggests that the compound may interact with pathways related to TMV inhibition.
Pharmacokinetics
It is known that the compound’s efficacy may be influenced by the presence of a heterocyclic ring substituent in the sulfonamide part
Action Environment
It is noted that compounds bearing an α-aminophosphate moiety, derived from diisopropyl phosphite and containing a 2-fluorophenyl group at the α-carbon of the phosphonate, exhibited better tmv inhibition . This suggests that the compound’s action may be influenced by environmental factors related to TMV inhibition.
Propiedades
IUPAC Name |
2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O2S/c1-9-4-5-10(7-11(9)16)18-13(22)8-24-15-20-19-14(21(15)17)12-3-2-6-23-12/h2-7H,8,17H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBSVQUZBYKYJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1E)-3-bromoprop-1-en-1-yl]-4-nitrobenzene](/img/structure/B2872755.png)
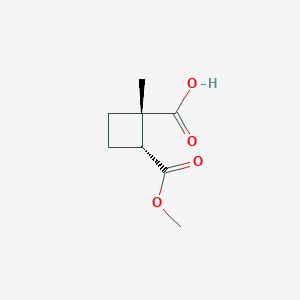

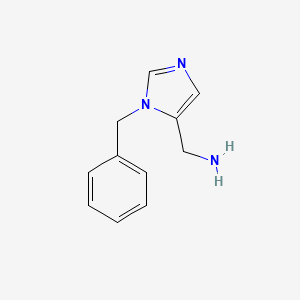
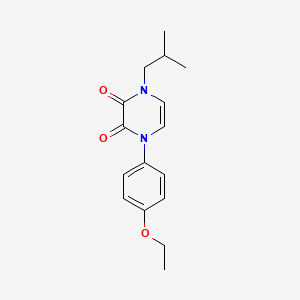
![Ethyl 5-(4-(morpholinosulfonyl)benzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2872763.png)
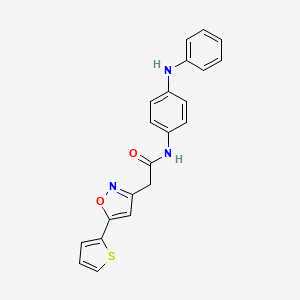
![2-(4-Chlorophenyl)-5-({[(cyclohexylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-1,3-thiazole](/img/structure/B2872767.png)
![3-(2,6-dichlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2872768.png)
![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2872769.png)
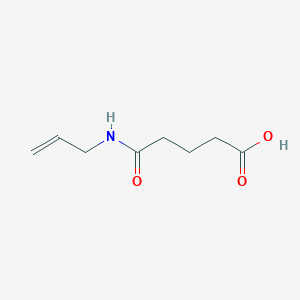
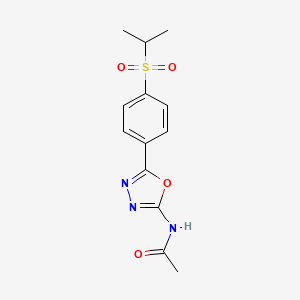
![Nicotinic acid-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine (1:1)](/img/structure/B2872774.png)
